

Spectroscopic Profile of 8-Acetyl-7-methoxycoumarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Acetyl-7-methoxycoumarin

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This technical guide provides a comprehensive overview of the spectroscopic properties of **8-Acetyl-7-methoxycoumarin**, a significant organic compound utilized in various research and development applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and application in scientific endeavors.

Molecular Structure and Properties

8-Acetyl-7-methoxycoumarin possesses the molecular formula $C_{12}H_{10}O_4$ and a molecular weight of 218.20 g/mol ^[1] Its structure features a coumarin core substituted with an acetyl group at the C8 position and a methoxy group at the C7 position. This substitution pattern significantly influences its spectroscopic characteristics.

Molecular Structure:

Caption: Chemical structure of **8-Acetyl-7-methoxycoumarin**.

Spectroscopic Data

While a complete set of experimentally verified spectroscopic data for **8-Acetyl-7-methoxycoumarin** from a single source is not readily available in the searched literature, the

following tables summarize the expected and reported data based on closely related compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for **8-Acetyl-7-methoxycoumarin** are predicted based on the analysis of similar coumarin structures.

Table 1: Predicted ^1H NMR Spectroscopic Data for **8-Acetyl-7-methoxycoumarin**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.7	d	1H	H-4
~7.5	d	1H	H-5
~6.9	d	1H	H-6
~6.3	d	1H	H-3
~3.9	s	3H	-OCH ₃
~2.6	s	3H	-COCH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **8-Acetyl-7-methoxycoumarin**

Chemical Shift (δ) ppm	Carbon Atom Assignment
~200	C=O (acetyl)
~160	C-2 (lactone C=O)
~162	C-7
~155	C-8a
~143	C-4
~128	C-5
~113	C-6
~112	C-4a
~110	C-8
~114	C-3
~56	-OCH ₃
~30	-COCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **8-Acetyl-7-methoxycoumarin** are presented below.

Table 3: Key IR Absorption Bands for **8-Acetyl-7-methoxycoumarin**

Wavenumber (cm ⁻¹)	Functional Group Vibration
~1735-1720	C=O stretch (lactone)
~1685-1665	C=O stretch (acetyl)
~1620-1580	C=C stretch (aromatic)
~1270-1200	C-O stretch (aryl ether)
~1150-1050	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The PubChem database lists the exact mass of **8-Acetyl-7-methoxycoumarin** as 218.05790880 Da.^[1]

Table 4: Mass Spectrometry Data for **8-Acetyl-7-methoxycoumarin**

m/z	Interpretation
218.0579	[M] ⁺ (Molecular Ion)
203	[M - CH ₃] ⁺ (Loss of methyl from acetyl)
190	[M - CO] ⁺ (Loss of carbon monoxide)
175	[M - CO - CH ₃] ⁺
147	[M - COCH ₃ - CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for coumarin derivatives, which would be applicable to **8-Acetyl-7-methoxycoumarin**.

NMR Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- **Data Acquisition:**
 - ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- ^{13}C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

Infrared (IR) Spectroscopy

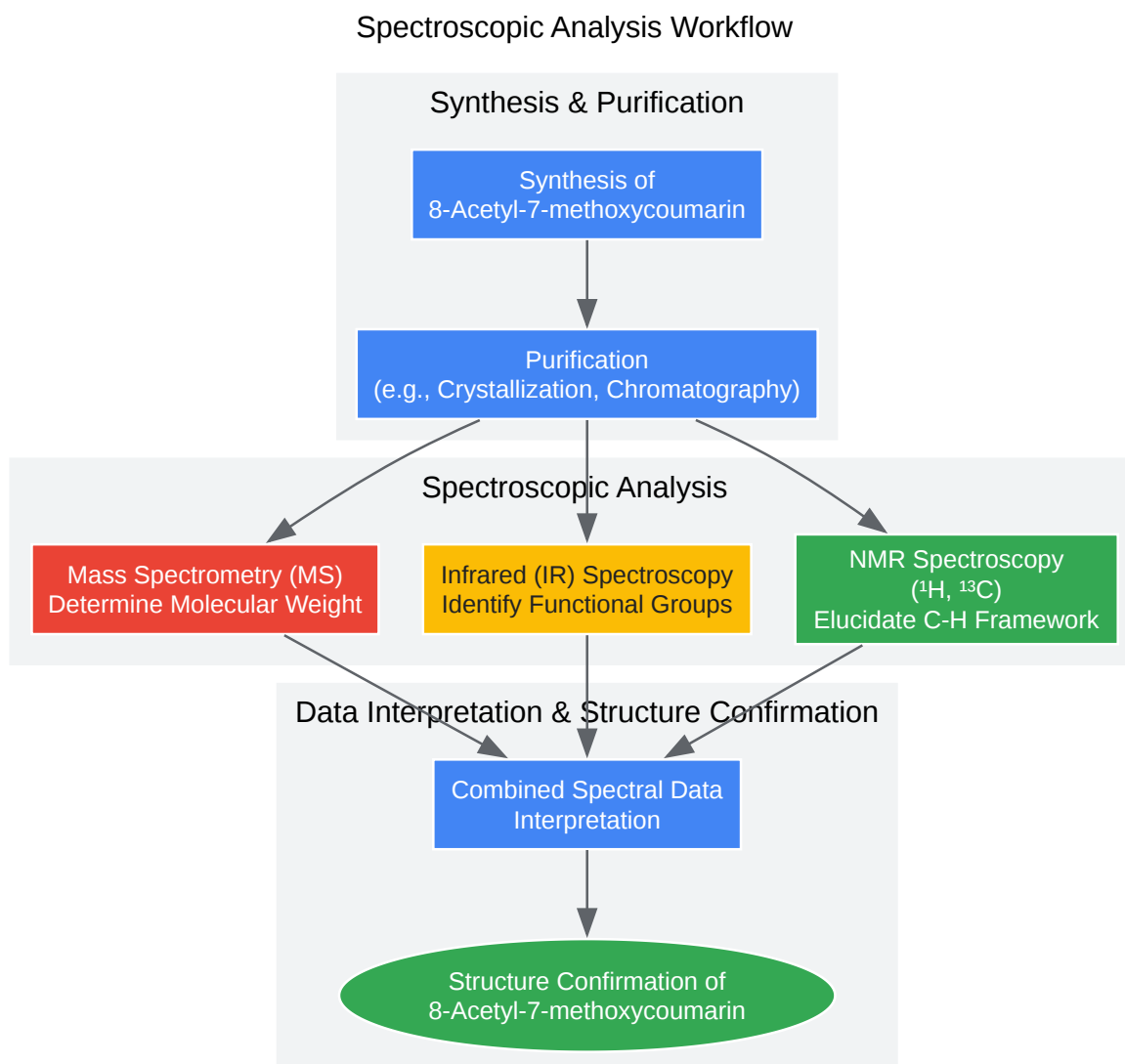
- Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a suitable solvent on a salt plate (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$. The data is processed to show the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

- Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer is commonly used.
- Data Acquisition: The sample is introduced into the ion source. For EI, a standard electron energy of 70 eV is typically used. The mass analyzer separates the ions based on their mass-to-charge ratio, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a compound like **8-Acetyl-7-methoxycoumarin** using spectroscopy follows a logical workflow.



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Caption: A logical workflow for the synthesis and spectroscopic characterization of **8-Acetyl-7-methoxycoumarin**.

This guide serves as a comprehensive resource for the spectroscopic properties of **8-Acetyl-7-methoxycoumarin**. The provided data and protocols are essential for its accurate identification and for facilitating its use in further research and development.

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References

- 1. 8-Acetyl-7-methoxycoumarin | C₁₂H₁₀O₄ | CID 14116752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 8-Acetyl-7-methoxycoumarin: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282994#spectroscopic-properties-nmr-ir-ms-of-8-acetyl-7-methoxycoumarin]

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